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Compound of Interest

Compound Name: 4,5-dibromo-9H-carbazole

Cat. No.: B15334546 Get Quote

Disclaimer: Extensive literature searches did not yield publicly available experimental

spectroscopic data (NMR, FT-IR, UV-Vis) and detailed protocols specifically for 4,5-dibromo-
9H-carbazole. Therefore, this guide provides a comprehensive overview of the spectroscopic

characterization of the closely related and well-documented isomer, 3,6-dibromo-9H-carbazole,

as a representative example for researchers, scientists, and drug development professionals.

The methodologies and data interpretation principles described herein are directly applicable to

the analysis of other carbazole derivatives.

This technical guide details the nuclear magnetic resonance (NMR), Fourier-transform infrared

(FT-IR), and ultraviolet-visible (UV-Vis) spectroscopic data for 3,6-dibromo-9H-carbazole. It

includes detailed experimental protocols for its synthesis and characterization, alongside

workflow diagrams to illustrate the logical processes in its structural analysis.

Quantitative Spectroscopic Data
The following tables summarize the key quantitative data from NMR and FT-IR spectroscopy

for 3,6-dibromo-9H-carbazole.

Table 1: ¹H NMR Spectroscopic Data of 3,6-dibromo-9H-carbazole
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

10.37 singlet - N-H

8.13 doublet 1.9 H-4, H-5

7.52 doublet 8.6 H-2, H-7

7.31 doublet 8.6 H-1, H-8

Solvent: CDCl₃, Frequency: 500 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data of 3,6-dibromo-9H-carbazole

Chemical Shift (δ) ppm Assignment

139.40 C-4a, C-4b

129.26 C-4, C-5

124.45 C-2, C-7

113.07 C-1, C-8

112.32 C-3, C-6

Solvent: CDCl₃, Frequency: 125 MHz[1]

Table 3: FT-IR Spectroscopic Data of 3,6-dibromo-9H-carbazole

Wavenumber (cm⁻¹) Intensity Assignment

3421 Strong N-H stretching

1564 Medium N-H bending

562 Medium C-Br stretching

Sample Preparation: KBr pellet[2]
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UV-Vis Absorption Characteristics
The UV-Vis absorption spectrum of carbazole derivatives is characterized by strong

absorptions in the ultraviolet region, arising from π-π* electronic transitions within the aromatic

system. For 3,6-dibromo-9H-carbazole, the spectrum is expected to show multiple absorption

bands. The introduction of bromine atoms, which are auxochromes, may cause a bathochromic

(red) shift of these absorption maxima compared to the parent carbazole molecule. Typically,

carbazole-based compounds exhibit absorption peaks in the range of 240-365 nm.[3]

Experimental Protocols
The following are representative protocols for the synthesis and spectroscopic characterization

of 3,6-dibromo-9H-carbazole.

3.1. Synthesis of 3,6-dibromo-9H-carbazole[1]

Reaction Setup: To a suspension of carbazole (1 equivalent) in dichloromethane (DCM), a

solution of N-bromosuccinimide (NBS, 2 equivalents) in dry dimethylformamide (DMF) is

added dropwise over 1 hour at room temperature.

Reaction Execution: The reaction mixture is stirred at room temperature for 24 hours.

Work-up and Purification: The reaction mixture is extracted with water three times. The

organic layer is then dried over anhydrous magnesium sulfate (MgSO₄) and filtered. The

solvent is removed under reduced pressure using a rotary evaporator. The resulting residue

is dissolved in acetone and precipitated with hexane. The solid precipitate is filtered and

dried under vacuum at 50°C to yield 3,6-dibromo-9H-carbazole as a white solid.

3.2. NMR Spectroscopy[1]

Sample Preparation: Approximately 5-10 mg of the synthesized 3,6-dibromo-9H-carbazole is

dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 500 MHz NMR spectrometer.

¹H NMR spectra are typically acquired with 16-32 scans, and ¹³C NMR spectra are acquired

with 1024-2048 scans. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
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3.3. FT-IR Spectroscopy[2]

Sample Preparation: A small amount of the sample (1-2 mg) is finely ground with ~100 mg of

dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed

into a thin, transparent pellet using a hydraulic press.

Data Acquisition: The FT-IR spectrum is recorded using an FT-IR spectrophotometer,

typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample

chamber is recorded prior to sample analysis.

3.4. UV-Vis Spectroscopy[2]

Sample Preparation: A dilute solution of 3,6-dibromo-9H-carbazole is prepared in a suitable

UV-transparent solvent, such as dichloromethane (DCM) or dimethylformamide (DMF). The

concentration is typically in the micromolar range.

Data Acquisition: The UV-Vis absorption spectrum is recorded using a dual-beam UV-Vis

spectrophotometer, typically from 200 to 800 nm. The solvent is used as a reference in the

second beam.

Visualization of Workflows
The following diagrams illustrate the general workflow for the synthesis and characterization of

dibromocarbazoles and the logical integration of spectroscopic data for structural elucidation.
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Caption: Synthesis and Characterization Workflow.
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Experimental Data
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Caption: Spectroscopic Data Integration Logic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. rsc.org [rsc.org]

2. dergipark.org.tr [dergipark.org.tr]

3. mdpi.com [mdpi.com]

To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of
Dibrominated Carbazole Systems: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b15334546#spectroscopic-data-nmr-ft-ir-
uv-vis-of-4-5-dibromo-9h-carbazole]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b15334546?utm_src=pdf-body-img
https://www.benchchem.com/product/b15334546?utm_src=pdf-custom-synthesis
https://www.rsc.org/suppdata/d0/ta/d0ta02956d/d0ta02956d1.pdf
https://dergipark.org.tr/en/download/article-file/3591305
https://www.mdpi.com/1422-8599/2024/1/M1768
https://www.benchchem.com/product/b15334546#spectroscopic-data-nmr-ft-ir-uv-vis-of-4-5-dibromo-9h-carbazole
https://www.benchchem.com/product/b15334546#spectroscopic-data-nmr-ft-ir-uv-vis-of-4-5-dibromo-9h-carbazole
https://www.benchchem.com/product/b15334546#spectroscopic-data-nmr-ft-ir-uv-vis-of-4-5-dibromo-9h-carbazole
https://www.benchchem.com/product/b15334546#spectroscopic-data-nmr-ft-ir-uv-vis-of-4-5-dibromo-9h-carbazole
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15334546?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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